molecular formula C20H10ClIN2O5 B11113624 (4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B11113624
M. Wt: 520.7 g/mol
InChI Key: PDLIWIHKISWAHT-YVLHZVERSA-N
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Description

2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chloronitrophenyl group, an iodophenyl group, and a furan ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloronitrophenyl Intermediate: The initial step involves the nitration of 2-chlorophenyl to form 2-chloro-5-nitrophenyl. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Synthesis of the Iodophenyl Intermediate: The iodination of phenyl is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to form 4-iodophenyl.

    Coupling Reaction: The chloronitrophenyl and iodophenyl intermediates are then coupled with a furan ring through a condensation reaction. This step often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Formation of the Oxazole Ring: The final step involves the cyclization of the coupled product to form the oxazole ring. This is typically achieved using a dehydrating agent, such as phosphorus oxychloride (POCl3), under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitro group to an amino group. Typical reducing agents are hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.

Properties

Molecular Formula

C20H10ClIN2O5

Molecular Weight

520.7 g/mol

IUPAC Name

(4Z)-2-(2-chloro-5-nitrophenyl)-4-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H10ClIN2O5/c21-16-7-5-13(24(26)27)9-15(16)19-23-17(20(25)29-19)10-14-6-8-18(28-14)11-1-3-12(22)4-2-11/h1-10H/b17-10-

InChI Key

PDLIWIHKISWAHT-YVLHZVERSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)I

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)I

Origin of Product

United States

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